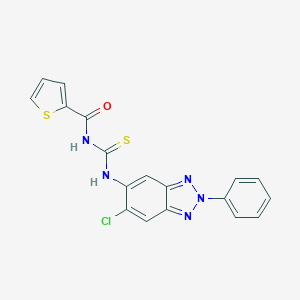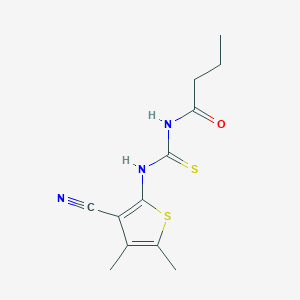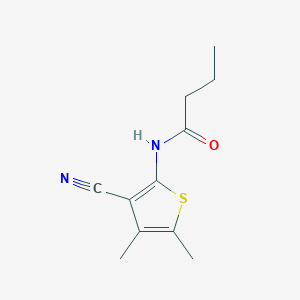![molecular formula C15H11BrF2N2O2S B251080 2-bromo-N-[[2-(difluoromethoxy)phenyl]carbamothioyl]benzamide](/img/structure/B251080.png)
2-bromo-N-[[2-(difluoromethoxy)phenyl]carbamothioyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-N-[[2-(difluoromethoxy)phenyl]carbamothioyl]benzamide is a chemical compound with the molecular formula C14H10BrF2NO2. It is characterized by the presence of a bromine atom, a difluoromethoxy group, and a carbamothioyl group attached to a benzamide structure .
Preparation Methods
The specific synthetic routes and reaction conditions can vary, but they generally involve the use of brominating agents and difluoromethoxy reagents under controlled conditions . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-bromo-N-[[2-(difluoromethoxy)phenyl]carbamothioyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or acidic/basic conditions to yield different products.
Common reagents used in these reactions include brominating agents, oxidizing agents, reducing agents, and hydrolyzing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-bromo-N-[[2-(difluoromethoxy)phenyl]carbamothioyl]benzamide has various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and its effects on different biological pathways.
Industry: The compound may be used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 2-bromo-N-[[2-(difluoromethoxy)phenyl]carbamothioyl]benzamide involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways can vary depending on the specific application and context. Research is ongoing to elucidate the detailed mechanisms by which this compound exerts its effects .
Comparison with Similar Compounds
2-bromo-N-[[2-(difluoromethoxy)phenyl]carbamothioyl]benzamide can be compared with other similar compounds, such as:
- 2-bromo-N-{[2-(methoxy)phenyl]carbamothioyl}benzamide
- 2-bromo-N-{[2-(trifluoromethoxy)phenyl]carbamothioyl}benzamide
- 2-bromo-N-{[2-(chloromethoxy)phenyl]carbamothioyl}benzamide
These compounds share similar structural features but differ in the substituents attached to the phenyl ring.
Properties
Molecular Formula |
C15H11BrF2N2O2S |
|---|---|
Molecular Weight |
401.2 g/mol |
IUPAC Name |
2-bromo-N-[[2-(difluoromethoxy)phenyl]carbamothioyl]benzamide |
InChI |
InChI=1S/C15H11BrF2N2O2S/c16-10-6-2-1-5-9(10)13(21)20-15(23)19-11-7-3-4-8-12(11)22-14(17)18/h1-8,14H,(H2,19,20,21,23) |
InChI Key |
SGBYPCNLOAAFCK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NC(=S)NC2=CC=CC=C2OC(F)F)Br |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(=S)NC2=CC=CC=C2OC(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B250998.png)
![N-[4-(isobutyrylamino)-3-methoxyphenyl][1,1'-biphenyl]-4-carboxamide](/img/structure/B251000.png)
![N-{4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}-1-naphthamide](/img/structure/B251001.png)
![2-(4-chlorophenyl)-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B251003.png)



![2-(4-chloro-3-methylphenoxy)-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide](/img/structure/B251012.png)
![N-[[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl]furan-2-carboxamide](/img/structure/B251013.png)
![N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]pyridine-3-carboxamide](/img/structure/B251014.png)
![N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2,2-dimethylpropanamide](/img/structure/B251015.png)
![3-chloro-4-methoxy-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B251016.png)
![3-iodo-4-methyl-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B251017.png)
![2-methoxy-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B251019.png)
